molecular formula C7H7NO3 B1592660 4-(Hydroxymethyl)picolinic acid CAS No. 923169-37-3

4-(Hydroxymethyl)picolinic acid

Cat. No. B1592660
M. Wt: 153.14 g/mol
InChI Key: QMLYYPGJXCVEHA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Hydroxymethyl)picolinic acid include a molecular weight of 153.14 . It is a solid at room temperature .

Scientific Research Applications

  • Summary of the Application : Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides .
  • Methods of Application or Experimental Procedures : Using the structural skeleton of these compounds as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
  • Results or Outcomes : The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Safety And Hazards

The safety data sheet for 4-(Hydroxymethyl)picolinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLYYPGJXCVEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627278
Record name 4-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)picolinic acid

CAS RN

923169-37-3
Record name 4-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Koleša-Dobravc, K Maejima, Y Yoshikawa… - New Journal of …, 2018 - pubs.rsc.org
Vanadium(V) compounds with 3,5-difluoropicolinic acid (HpicFF) and 3-hydroxypicolinic acid (H2hypic) and zinc(II) compounds with HpicFF, H2hypic and 4-methylhydroxypicolinic acid …
Number of citations: 28 pubs.rsc.org
A Ouach, R Boulahjar, C Vala, S Bourg… - European Journal of …, 2016 - Elsevier
An efficient synthetic strategy able to modulate the structure of the tetrahydropyridine isoindolone (Valmerin) skeleton was developed. A library of more than 30 novel final structures was …
Number of citations: 17 www.sciencedirect.com
K Oukoloff, N Coquelle, M Bartolini, M Naldi… - European journal of …, 2019 - Elsevier
Both cholinesterases (AChE and BChE) and kinases, such as GSK-3α/β, are associated with the pathology of Alzheimer's disease. Two scaffolds, targeting AChE (tacrine) and GSK-3α/…
Number of citations: 55 www.sciencedirect.com

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